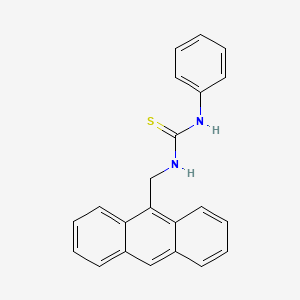
Thiourea, N-(9-anthracenylmethyl)-N'-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- is a compound that features a thiourea group bonded to a 9-anthracenylmethyl moiety and a phenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- typically involves the reaction of 9-anthracenylmethyl chloride with phenylthiourea. The reaction is carried out under nucleophilic substitution conditions, where the chloride group is replaced by the thiourea group. The reaction is usually performed in a solvent such as methanol or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the product.
Análisis De Reacciones Químicas
Types of Reactions
Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- can undergo various chemical reactions, including:
Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl or anthracenylmethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfinyl or sulfonyl derivatives, while reduction can produce amines.
Aplicaciones Científicas De Investigación
Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- has several applications in scientific research:
Biology: The compound can be used in the study of biological systems where fluorescence labeling is required.
Industry: Used in the development of materials with specific optical properties, such as sensors and imaging devices.
Mecanismo De Acción
The mechanism by which Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- exerts its effects is primarily through its interaction with molecular targets via the thiourea group. The anthracenylmethyl moiety provides fluorescence, which can be used to track the compound’s interaction with various targets. The phenyl group contributes to the compound’s stability and overall structure.
Comparación Con Compuestos Similares
Similar Compounds
Thiourea, N-(9-anthracenylmethyl)-N’-methyl-: Similar structure but with a methyl group instead of a phenyl group.
Thiourea, N-(9-anthracenylmethyl)-N’-[4-(trifluoromethyl)phenyl]-: Contains a trifluoromethyl-substituted phenyl group.
Uniqueness
Thiourea, N-(9-anthracenylmethyl)-N’-phenyl- is unique due to the combination of the anthracenylmethyl moiety and the phenyl group, which provides distinct fluorescence properties and stability. This makes it particularly useful in applications requiring strong and stable fluorescence signals.
Propiedades
Número CAS |
395677-45-9 |
|---|---|
Fórmula molecular |
C22H18N2S |
Peso molecular |
342.5 g/mol |
Nombre IUPAC |
1-(anthracen-9-ylmethyl)-3-phenylthiourea |
InChI |
InChI=1S/C22H18N2S/c25-22(24-18-10-2-1-3-11-18)23-15-21-19-12-6-4-8-16(19)14-17-9-5-7-13-20(17)21/h1-14H,15H2,(H2,23,24,25) |
Clave InChI |
CWXNYMRGAHXGEC-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)NC(=S)NCC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)

![2,5-Pyrrolidinedione, 1-[(2-phenoxathiinylamino)methyl]-](/img/structure/B12570521.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
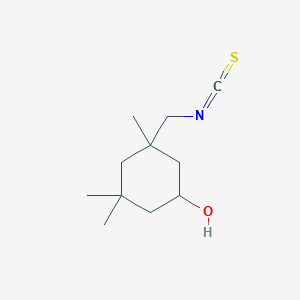
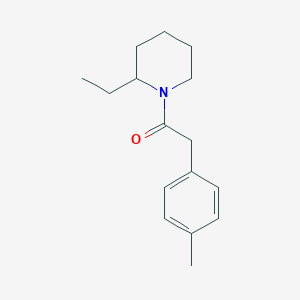
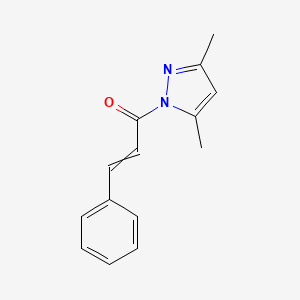

![(4aR,10aR)-4,4a,6,7,10,10a-Hexahydropyrano[3,2-b]oxocin-2(3H)-one](/img/structure/B12570576.png)
![1-Amino-3-[bis(4-methoxyphenyl)(phenyl)methoxy]propan-2-ol](/img/structure/B12570584.png)
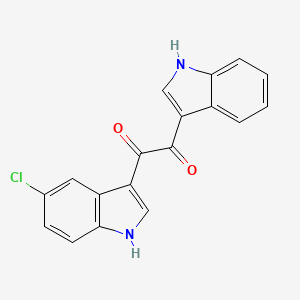
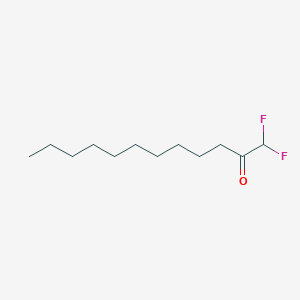
![N-[2-(5-methoxy-4-nitro-1H-indol-3-yl)ethyl]acetamide](/img/structure/B12570591.png)
